molecular formula C5H2BClF4KN B8205159 Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride

Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride

Cat. No.: B8205159
M. Wt: 237.43 g/mol
InChI Key: FUNVKORJMNVNIW-UHFFFAOYSA-M
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Description

Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of boron in the molecule imparts unique properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride typically involves the reaction of 3-chloro-4-fluoropyridine with a difluoroborane reagent in the presence of a potassium fluoride source. The reaction is usually carried out under an inert atmosphere to prevent any unwanted side reactions. The reaction conditions often include:

    Temperature: Typically between 0°C to 25°C.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

    Catalyst: A palladium catalyst may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Coupling Reactions: The boron moiety allows for Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products with different substituents replacing the chlorine atom.

    Coupling Reactions: Biaryl compounds formed through the coupling of the boron moiety with aryl halides.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride involves its ability to participate in various chemical reactions due to the presence of reactive sites such as the boron moiety and the chlorine atom The boron moiety can form stable complexes with other molecules, facilitating coupling reactions

Comparison with Similar Compounds

Similar Compounds

  • Potassium 3-chloro-4-fluorophenyltrifluoroborate
  • Potassium 3-chloro-4-cyanophenyltrifluoroborate
  • 3-Chloro-4-fluorophenylboronic acid

Uniqueness

Potassium 3-chloro-4-(difluoroboranyl)-5-fluoropyridine fluoride is unique due to the presence of both fluorine and boron in the same molecule, which imparts distinct reactivity and stability. This combination makes it particularly valuable for specific synthetic applications where both boron and fluorine functionalities are required.

Properties

IUPAC Name

potassium;(3-chloro-5-fluoropyridin-4-yl)-difluoroborane;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BClF3N.FH.K/c7-3-1-11-2-4(8)5(3)6(9)10;;/h1-2H;1H;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNVKORJMNVNIW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1F)Cl)(F)F.[F-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BClF4KN
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.43 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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